molecular formula C18H16Cl2O2S2 B2822583 1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone CAS No. 331461-94-0

1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone

Cat. No.: B2822583
CAS No.: 331461-94-0
M. Wt: 399.34
InChI Key: VNMIMCJHHWECDE-UHFFFAOYSA-N
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Description

This compound is a bis-sulfanyl-substituted ethanone derivative featuring two 4-chlorophenyl groups. Its structure includes a central ethanone core flanked by two sulfanyl-ethyl chains, each terminating in a 4-chlorophenyl-2-oxoethyl moiety.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylethylsulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O2S2/c19-15-5-1-13(2-6-15)17(21)11-23-9-10-24-12-18(22)14-3-7-16(20)8-4-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMIMCJHHWECDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSCCSCC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Antimicrobial Activity

Research indicates that compounds with chlorophenyl and sulfanyl groups exhibit varying degrees of antimicrobial activity. For instance, derivatives with similar structures have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group is particularly noteworthy, as it often enhances the compound's interaction with microbial enzymes.

Antioxidant Properties

The antioxidant potential of similar thiazole and triazole derivatives has been documented. These compounds demonstrated high radical scavenging activity, which suggests that this compound may also possess similar properties . The antioxidant activity is crucial in mitigating oxidative stress-related diseases.

Enzyme Inhibition

Compounds with structural similarities have been reported to inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play vital roles in various physiological processes; thus, their inhibition could lead to therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of sulfanyl derivatives revealed that the compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The mechanism was attributed to the ability of the sulfanyl group to disrupt bacterial cell wall synthesis .
  • Enzyme Inhibition Research : Another investigation focused on enzyme inhibition showed that compounds containing similar functional groups effectively inhibited AChE, suggesting potential use in neurodegenerative disease therapies .

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityAChE Inhibition
Compound AModerateHighYes
Compound BStrongModerateYes
This compoundModerate to StrongPotentialYes

Scientific Research Applications

Medicinal Applications

  • Antibacterial Activity
    • Recent studies have demonstrated that derivatives of compounds similar to 1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone exhibit significant antibacterial properties against resistant strains of bacteria. For instance, a study highlighted the efficacy of certain hybrids against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibacterial agents from related structures .
  • Anticancer Research
    • The compound has been investigated for its anticancer properties. A notable study screened a library of compounds for their effects on multicellular spheroids, revealing promising results for compounds with structural similarities to this compound. These findings suggest potential applications in cancer therapeutics, particularly in targeting specific cancer cell lines .
  • Obesity Treatment
    • The inhibition of the cannabinoid-1 receptor (CB1R) has been linked to weight management strategies. Research into compounds that include chlorophenyl groups has shown promise in modulating CB1R activity, suggesting that derivatives of this compound could be explored further for obesity treatment .

Material Science Applications

The unique structural features of this compound allow it to be utilized in the development of advanced materials. Its potential as a chiral auxiliary in asymmetric synthesis is noteworthy, as it can facilitate the formation of enantiomerically enriched products, which are crucial in pharmaceuticals and agrochemicals .

Data Tables

Application AreaCompound ActivityReference
AntibacterialEffective against S. aureus and E. coli
AnticancerPromising results in multicellular spheroids
Obesity TreatmentModulates cannabinoid-1 receptor activity
Material SciencePotential chiral auxiliary

Case Study 1: Antibacterial Efficacy

In a study involving various synthesized compounds based on the structure of this compound, researchers found that several derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The testing was conducted using the agar disc-diffusion method, with results indicating effective inhibition zones.

Case Study 2: Anticancer Screening

A comprehensive screening of a drug library identified several compounds with structural similarities to this compound that demonstrated cytotoxic effects on various cancer cell lines. The study emphasized the importance of further exploration into these compounds for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally related compounds is provided below, focusing on substituents, crystallographic data, and synthesis methods.

Isoquinoline Derivatives

  • 1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone Structure: Replaces one sulfanyl-ethyl chain with a 3-phenylisoquinoline group. Crystallography: Crystallizes in a triclinic system ($P1$) with four independent molecules per asymmetric unit. Dihedral angles between the isoquinoline and 3-phenyl substituents vary (21.2°–36.5°), indicating conformational flexibility . Synthesis: Prepared via nucleophilic substitution between 1-mercapto-3-phenylisoquinoline and 2-bromo-1-(4-chlorophenyl)-2-phenylethanone in ethanol .

Oxadiazole Derivatives

  • 1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone Structure: Features a 1,3,4-oxadiazole ring substituted with a furyl group. Molecular Weight: 320.747 g/mol, significantly lower than the target compound’s likely higher mass due to its extended sulfanyl chains .

Triazole Derivatives

  • 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone Structure: Incorporates a triazole ring linked to quinoline. Bioactivity Potential: Triazoles are known for hydrogen-bonding capabilities, which may improve solubility and biological interactions compared to the target compound’s aliphatic chains .

Sulfonyl and Chalcone Derivatives

  • 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone Structure: Replaces sulfanyl with a sulfonyl group. Crystallography: Exhibits intermolecular hydrogen bonds (C–H···O), forming 2D networks. The sulfonyl group’s strong electron-withdrawing nature contrasts with the sulfanyl group’s nucleophilicity .
  • 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
    • Structure : A chalcone with a hydroxyl group.
    • Polarity : The hydroxyl group enhances hydrophilicity, unlike the hydrophobic chlorophenyl groups in the target compound .

Structural and Functional Analysis

Property Target Compound Isoquinoline Derivative Oxadiazole Derivative Triazole Derivative
Molecular Weight ~465–500 g/mol (estimated) 465.97 g/mol 320.747 g/mol ~465–500 g/mol
Key Functional Groups Bis-sulfanyl, chlorophenyl Isoquinoline, sulfanyl Oxadiazole, furyl Triazole, quinoline
Crystal System Not reported Triclinic ($P1$) Not reported Not reported
Synthesis Method Likely nucleophilic substitution Nucleophilic substitution in ethanol Not explicitly described Multi-step heterocyclic synthesis
Electron Effects Electron-rich (sulfanyl) Aromatic (isoquinoline) Electron-withdrawing (oxadiazole) Mixed (triazole and quinoline)

Research Implications

  • Material Science : The target compound’s sulfanyl chains may facilitate coordination chemistry or polymer cross-linking, unlike rigid aromatic derivatives .
  • Crystallography : The target compound’s crystallization behavior remains unexplored; prior studies used SHELX software for refinement (R factor = 0.079 for related structures) .

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